molecular formula C7H4N4S2 B294283 6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294283
M. Wt: 208.3 g/mol
InChI Key: OSKKKWHNHWUAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TTd, is a heterocyclic compound that has shown potential in various scientific research applications. This compound has a unique structure that makes it an attractive target for drug discovery and development.

Mechanism of Action

The mechanism of action of 6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and survival. 6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. 6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects
6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. This compound has also been studied for its potential in treating diabetes, as it has been shown to improve glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile, making it a safe and effective tool for research. However, one limitation of using 6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer and study in certain experimental settings.

Future Directions

There are many potential future directions for research on 6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is in the development of new cancer therapies that utilize 6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a key component. This compound has also shown potential in treating various neurodegenerative diseases, and further research in this area could lead to new treatments for these debilitating conditions. Additionally, research on the biochemical and physiological effects of 6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could lead to new insights into the mechanisms of various diseases and conditions.

Synthesis Methods

The synthesis of 6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-aminothiophene with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to yield 6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This method has been optimized to produce high yields of 6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with excellent purity.

Scientific Research Applications

6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer therapy. 6-(2-Thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C7H4N4S2

Molecular Weight

208.3 g/mol

IUPAC Name

6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C7H4N4S2/c1-2-5(12-3-1)6-10-11-4-8-9-7(11)13-6/h1-4H

InChI Key

OSKKKWHNHWUAGG-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NN3C=NN=C3S2

Canonical SMILES

C1=CSC(=C1)C2=NN3C=NN=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.